REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[Cl:12][S:13](O)(=[O:15])=[O:14]>C(Cl)(Cl)Cl>[O:11]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([S:13]([Cl:12])(=[O:15])=[O:14])[CH:6]=2)[O:1][CH2:2][CH2:3]1
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Name
|
|
Quantity
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0.59 g
|
Type
|
reactant
|
Smiles
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O1CCC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to rt
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Type
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ADDITION
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Details
|
the solution was poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (10 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with 1 M HCl (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |